molecular formula C9H10ClNO3 B14846543 Ethyl (4-chloro-5-hydroxypyridin-3-YL)acetate

Ethyl (4-chloro-5-hydroxypyridin-3-YL)acetate

Cat. No.: B14846543
M. Wt: 215.63 g/mol
InChI Key: RQNRAQGMXYYCLD-UHFFFAOYSA-N
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Description

Ethyl (4-chloro-5-hydroxypyridin-3-YL)acetate is a chemical compound with the molecular formula C9H10ClNO3 and a molecular weight of 215.63 g/mol . This compound is a derivative of pyridine, a six-membered heterocyclic compound containing nitrogen. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4-chloro-5-hydroxypyridin-3-YL)acetate typically involves the reaction of 4-chloro-5-hydroxypyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity levels .

Mechanism of Action

The mechanism of action of Ethyl (4-chloro-5-hydroxypyridin-3-YL)acetate involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and inhibition of key enzymes .

Comparison with Similar Compounds

Ethyl (4-chloro-5-hydroxypyridin-3-YL)acetate can be compared with other pyridine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C9H10ClNO3

Molecular Weight

215.63 g/mol

IUPAC Name

ethyl 2-(4-chloro-5-hydroxypyridin-3-yl)acetate

InChI

InChI=1S/C9H10ClNO3/c1-2-14-8(13)3-6-4-11-5-7(12)9(6)10/h4-5,12H,2-3H2,1H3

InChI Key

RQNRAQGMXYYCLD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CN=CC(=C1Cl)O

Origin of Product

United States

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